molecular formula C16H14ClN3O3S B14936799 methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14936799
M. Wt: 363.8 g/mol
InChI Key: BRJKFXYSEGVTKZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole moieties. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.

    5-Chloro-1H-indole-2-carboxylic acid: Shares the indole core structure and exhibits similar chemical reactivity.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.

Uniqueness

Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combined indole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with an indole moiety, which is known for its biological relevance. The presence of the chlorine atom and the carbonyl group enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung)10.5
HeLa (Cervical)12.3
MCF7 (Breast)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. In particular, studies have shown that the compound can activate caspase pathways leading to programmed cell death in cancer cells.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines.

Case Studies

A notable study investigated the effects of this compound on human glioblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period. Flow cytometry analysis confirmed these findings by showing increased sub-G1 populations indicative of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key insights include:

  • The thiazole ring is essential for anticancer activity.
  • The chlorine substituent at position 5 enhances the potency against certain cancer cell lines.
  • Modifications at the methyl group on the thiazole can significantly alter activity levels.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-1-methylindole-2-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14ClN3O3S/c1-8-13(15(22)23-3)18-16(24-8)19-14(21)12-7-9-6-10(17)4-5-11(9)20(12)2/h4-7H,1-3H3,(H,18,19,21)

InChI Key

BRJKFXYSEGVTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)Cl)C(=O)OC

Origin of Product

United States

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